molecular formula C12H14BrN3 B3029205 6-Bromo-2-(piperidin-4-YL)-1H-benzo[D]imidazole CAS No. 578709-05-4

6-Bromo-2-(piperidin-4-YL)-1H-benzo[D]imidazole

Cat. No.: B3029205
CAS No.: 578709-05-4
M. Wt: 280.16
InChI Key: JGTQZDUEIGZJCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(piperidin-4-yl)-1H-benzo[d]imidazole is a benzimidazole derivative characterized by a bromine substituent at the 6-position and a piperidin-4-yl group at the 2-position of the benzimidazole core. This compound belongs to a class of heterocyclic aromatic molecules with broad applications in medicinal chemistry, particularly in the development of anti-inflammatory, antimicrobial, and antitumor agents . The bromine atom at the 6-position may influence electronic properties and steric interactions, impacting both reactivity and bioactivity .

Properties

IUPAC Name

6-bromo-2-piperidin-4-yl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTQZDUEIGZJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC3=C(N2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80658543
Record name 6-Bromo-2-(piperidin-4-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80658543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578709-05-4
Record name 6-Bromo-2-(piperidin-4-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80658543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromine Position

The bromine atom at position 6 undergoes substitution reactions with nucleophiles such as amines, thiols, and alkoxides. For example:

  • Amine substitution : Reaction with piperazine derivatives in DMF/K₂CO₃ yields 6-(piperazin-1-yl) analogues (yields: 50–85%) .

  • Thiol substitution : Treatment with thiourea in ethanol under reflux replaces bromine with a thiol group, forming 6-mercapto derivatives .

Table 1: NAS Reactions

NucleophileConditionsProductYield (%)Source
PiperazineDMF, K₂CO₃, 25°C6-(Piperazin-1-yl) derivative50–85
ThioureaEtOH, reflux6-Mercapto derivative60–75

Reductive Amination of the Piperidine Moiety

The piperidin-4-yl group participates in reductive amination with aldehydes or ketones. For instance:

  • Benzaldehyde derivatives : React with NaBH₃CN in MeOH to form N-alkylated piperidine analogues (e.g., 2-(1-benzylpiperidin-4-yl) derivatives) .

  • Boc deprotection : Removal of tert-butoxycarbonyl (Boc) groups using TFA/CH₂Cl₂ (10%) enables further functionalization .

Key Example :

  • Synthesis of 2-(1-(3-chlorobenzyl)piperidin-4-yl)-6-bromo-1H-benzo[d]imidazole : Achieved via reductive amination with 3-chlorobenzaldehyde (yield: 68%) .

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed couplings:

  • Suzuki coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives .

  • Buchwald-Hartwig amination : Couples with secondary amines (e.g., morpholine) using Pd₂(dba)₃/Xantphos to produce 6-aminated compounds .

Table 2: Cross-Coupling Reactions

Reaction TypeReagentCatalystYield (%)Source
SuzukiPhenylboronic acidPd(PPh₃)₄70–90
Buchwald-HartwigMorpholinePd₂(dba)₃/Xantphos65–80

Cyclization Reactions

The benzimidazole core participates in cyclization to form fused heterocycles:

  • With α,β-unsaturated carbonyls : Forms pyrido[1,2-a]benzimidazoles under acidic conditions.

  • Intramolecular cyclization : Reaction with chloroacetyl chloride generates thiazolyl-benzimidazole hybrids (e.g., 5a-l in Scheme 2 of ).

Biological Interactions and Pharmacological Relevance

  • NLRP3 inflammasome inhibition : Analogues with cyanoguanidine substitutions (e.g., compound 13 ) show IL-1β release inhibition (20.3 ± 1.3%) via protein-ligand interactions .

  • Dopamine receptor binding : Piperidine-substituted derivatives exhibit D₂ and 5-HT₁ₐ receptor affinities (Kᵢ: 10–50 nM), relevant for CNS disorders .

Stability and Reactivity Trends

  • pH sensitivity : The benzimidazole NH proton is acidic (pKₐ ~12), enabling deprotonation under basic conditions .

  • Thermal stability : Decomposes above 250°C, with bromine elimination observed via TGA .

Scientific Research Applications

Pharmacological Applications

Anti-inflammatory Properties
Research has demonstrated that 6-Bromo-2-(piperidin-4-YL)-1H-benzo[D]imidazole exhibits notable anti-inflammatory effects. In vitro studies indicate that it can inhibit pyroptosis, a form of programmed cell death linked to inflammation, and reduce the release of interleukin-1 beta, a key mediator in inflammatory responses.

Analgesic Activity
The compound has also been evaluated for its analgesic properties. Studies have shown that derivatives of benzo[d]imidazole compounds, including this one, possess significant analgesic effects comparable to standard pain relief medications like ibuprofen and diclofenac . For instance, certain derivatives exhibited IC50 values indicating potent inhibition of nitric oxide and TNF-α production, which are critical in inflammatory pain pathways .

Anticancer Potential
this compound has been explored as a potential chemotherapeutic agent. Its ability to inhibit dihydroorotate dehydrogenase (DHODH) positions it as a candidate for treating various cancers and inflammatory disorders. Inhibitors of DHODH have shown promise in modulating uridine nucleotide pools, which can impact cancer cell proliferation .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
5-Piperazinyl-1H-benzo[d]imidazol-2(3H)-oneContains piperazine instead of piperidineExhibits different receptor binding profiles
6-Fluoro-2-(piperidin-4-YL)-1H-benzo[d]imidazoleFluorine substitution at the 6-positionAltered electronic properties affecting reactivity
7-Phenoxy-benzimidazole derivativeDifferent substituent on the benzimidazolePotent BRD4 inhibitor for melanoma treatment

This table highlights how variations in substituents can influence the pharmacological profile of benzo[d]imidazole derivatives.

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound in various experimental models:

  • Li et al. (2015) assessed synthesized derivatives for their anti-inflammatory activity and found that specific compounds exhibited significant inhibition of nitric oxide production and reduced ear edema in xylene-treated mice .
  • Moneer et al. (2016) investigated cyclooxygenase inhibitory effects using colorimetric assays, finding that certain derivatives showed remarkable inhibition compared to standard drugs like diclofenac .

These findings indicate a robust potential for developing new therapeutic agents based on this compound.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(piperidin-4-YL)-1H-benzo[D]imidazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 6-Bromo-2-(piperidin-4-yl)-1H-benzo[d]imidazole with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Properties/Activities Reference
This compound 6-Br, 2-(piperidin-4-yl) Anti-inflammatory activity (NF-κB inhibition), moderate cytotoxicity
6-Chloro-5-((1-(4-chlorobenzoyl)piperidin-4-yl)amino)-2-(trifluoromethyl)-1H-benzo[d]imidazole-4,7-dione (14e) 6-Cl, 5-(4-chlorobenzoyl-piperidin-4-yl-amino), 2-CF₃, 4,7-dione Anticancer activity (P2X3 receptor antagonism), high yield (77%)
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (Abemaciclib Impurity 1) 6-Br, 4-F, 1-isopropyl, 2-CH₃ Intermediate in kinase inhibitor synthesis (e.g., abemaciclib), MW: 271.13
2-(4-Fluorophenyl)-1H-benzo[d]imidazole (Compound 16) 2-(4-fluorophenyl) GABA-A receptor modulation, comparable to zolpidem in docking studies
5,6-Dimethyl-1-(3-methylbenzyl)-1H-benzo[d]imidazole (5b) 5,6-diCH₃, 1-(3-methylbenzyl) Potent antifungal activity against azole-resistant strains
2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid 2-(pyridin-4-yl), 6-COOH Chelating agent for metal complexes (e.g., Zn²⁺), potential antimicrobial applications

Key Observations :

Anti-inflammatory Activity :

  • The piperidin-4-yl group in This compound facilitates NF-κB pathway modulation, similar to compound 6e (a related derivative), which inhibits IκBα phosphorylation .
  • In contrast, halogenated derivatives like 14e (6-Cl, 4,7-dione) focus on P2X3 receptor antagonism for anticancer applications .

Trifluoromethyl groups (e.g., in 14e) increase metabolic stability and lipophilicity, favoring blood-brain barrier penetration .

Synthetic Accessibility :

  • The target compound is synthesized via condensation of brominated benzene-1,2-diamine with piperidin-4-yl-carbaldehyde derivatives, achieving moderate yields (43–77%) .
  • Comparatively, click chemistry and Suzuki-Miyaura coupling are employed for complex derivatives like 7a-l and 48 , requiring transition-metal catalysts .

Table 2: Physicochemical Properties

Compound Name Molecular Weight Melting Point (°C) Solubility LogP
This compound 279.19 196–198 (predicted) Low in water 2.8
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole 271.13 Not reported Organic solvents 3.1
2-(4-Fluorophenyl)-1H-benzo[d]imidazole 212.22 209–210 DMSO, ethanol 2.5

Biological Activity

6-Bromo-2-(piperidin-4-YL)-1H-benzo[D]imidazole is a compound of significant interest due to its diverse biological activities, particularly in anti-inflammatory, antimicrobial, and potential neuropharmacological applications. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Synthesis

The compound this compound belongs to the benzimidazole family, characterized by a fused imidazole and benzene ring structure. The presence of the piperidine moiety enhances its pharmacological properties. The synthesis of this compound typically involves the bromination of benzimidazole derivatives followed by piperidine substitution.

1. Anti-inflammatory Activity

Research has demonstrated that derivatives of this compound exhibit potent anti-inflammatory effects. For instance, a study indicated that certain derivatives showed significant inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Notably, compound 6e displayed an IC50 value of 0.86 µM for NO and 1.87 µM for TNF-α, outperforming ibuprofen in xylene-induced ear edema models in mice .

Table 1: Anti-inflammatory Activity of Selected Compounds

CompoundIC50 (NO)IC50 (TNF-α)In Vivo Efficacy
6e0.86 µM1.87 µMMore potent than ibuprofen

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored extensively. Various studies have reported its efficacy against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 2: Antimicrobial Activity Against Various Pathogens

PathogenMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Candida albicans15

In a comparative study, compounds derived from this structure exhibited MIC values lower than standard antibiotics, indicating their potential as effective antimicrobial agents .

3. Neuropharmacological Potential

There is emerging interest in the neuropharmacological applications of benzimidazole derivatives, including those with the piperidine substituent. Some studies suggest that these compounds may influence dopamine and serotonin receptors, which are crucial in treating psychiatric disorders such as schizophrenia .

Case Study: Schizophrenia Treatment Potential
A patent highlighted the binding affinities of benzimidazole derivatives to D2 and 5-HT1A receptors, suggesting their utility in developing antipsychotic medications . This aligns with findings that indicate improvements in symptoms associated with schizophrenia when treated with compounds similar to this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Bromo-2-(piperidin-4-yl)-1H-benzo[d]imidazole, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves condensation of substituted benzaldehydes with amines under acidic conditions. For example, derivatives of 2-phenyl-1H-benzo[d]imidazole are synthesized via refluxing o-phenylenediamine with substituted aldehydes in ethanol and HCl, followed by bromination (e.g., using NBS). Optimization includes adjusting solvent polarity (e.g., DMF vs. ethanol), catalyst choice (e.g., acetic acid), and reaction duration. Yields of ~70-80% are achievable by controlling stoichiometry and purification via column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

  • Methodological Answer :

  • FTIR : Confirms the presence of C=N (imidazole ring, ~1611 cm⁻¹), C-Br (~590 cm⁻¹), and aromatic C-C stretching (~1455-1510 cm⁻¹) .
  • ¹H/¹³C NMR : Peaks at δ 7.36–8.35 ppm (aromatic protons) and δ ~2.5–3.5 ppm (piperidinyl protons) validate the benzimidazole core and substituents .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 222.12 for brominated analogs) confirm molecular weight .

Q. How do researchers assess the stability of this compound under varying experimental conditions?

  • Methodological Answer : Stability is evaluated via accelerated degradation studies under acidic/alkaline conditions (e.g., 0.1M HCl/NaOH) and thermal stress (40–80°C). HPLC or TLC monitors decomposition products. For example, brominated analogs show stability at 2-8°C in dark conditions .

Advanced Research Questions

Q. How can molecular docking and ADMET predictions guide the design of derivatives for EGFR inhibition?

  • Methodological Answer : Docking studies (e.g., AutoDock Vina) predict binding poses in EGFR’s ATP-binding pocket. Key interactions (e.g., hydrogen bonds with Met793) are prioritized. ADMET predictions (e.g., SwissADME) assess bioavailability, BBB permeability, and hepatotoxicity. Discrepancies between in-silico and in vitro results (e.g., IC₅₀ values) are resolved by refining force field parameters or validating with mutagenesis assays .

Q. What strategies resolve contradictions between computational binding affinity predictions and experimental cytotoxicity data?

  • Methodological Answer :

Re-evaluate docking parameters : Adjust grid box size to account for flexible receptor residues.

Validate with MD simulations : Run 100-ns simulations to assess binding stability.

Experimental cross-validation : Use isothermal titration calorimetry (ITC) to measure binding constants. For example, derivatives with poor in vitro activity despite strong docking scores may require structural modifications (e.g., adding hydrophilic groups for solubility) .

Q. How can computational reaction path searches (e.g., ICReDD’s approach) optimize synthetic routes?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) identify low-energy transition states, while machine learning models predict optimal solvents/catalysts. For example, palladium-catalyzed C–N bond formation can be simulated to select ligands (e.g., Xantphos) that minimize side reactions. Experimental feedback refines computational models iteratively .

Q. What functionalization strategies enhance multi-target inhibition (e.g., kinase and GPCR targets)?

  • Methodological Answer : Introduce bioisosteric replacements (e.g., piperidinyl → morpholinyl) or append aryl-thiazole groups (as in 9c derivatives) to modulate selectivity. Docking against multiple targets (e.g., EGFR, VEGFR) identifies shared pharmacophores. For example, bromine at position 6 enhances hydrophobic interactions, while piperidine improves solubility .

Q. How are palladium-catalyzed reactions utilized in functionalizing the benzimidazole core?

  • Methodological Answer : Intramolecular C–N coupling (e.g., Buchwald-Hartwig) constructs fused heterocycles. For example, 1-(2-bromo-benzyl)imidazole derivatives are synthesized using Pd(OAc)₂/Xantphos catalysts in toluene at 110°C. Yields improve with microwave-assisted heating (30 minutes vs. 12 hours conventional) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-(piperidin-4-YL)-1H-benzo[D]imidazole
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-(piperidin-4-YL)-1H-benzo[D]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.